molecular formula C15H15NO2 B12460835 2-(3-methylphenoxy)-N-phenylacetamide

2-(3-methylphenoxy)-N-phenylacetamide

Cat. No.: B12460835
M. Wt: 241.28 g/mol
InChI Key: GPPURKNHFFZLAZ-UHFFFAOYSA-N
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Description

2-(3-methylphenoxy)-N-phenylacetamide is an organic compound that belongs to the class of phenoxyacetamides It is characterized by the presence of a phenylacetamide group attached to a 3-methylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenoxy)-N-phenylacetamide typically involves the reaction of 3-methylphenol with phenylacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate phenoxyacetyl chloride, which then reacts with aniline to form the final product. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Dichloromethane or toluene

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenoxy)-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Halogens or nitro groups using reagents like bromine or nitric acid

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

2-(3-methylphenoxy)-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-methylphenoxy)-N-phenylacetamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-3-methylphenoxy)-N-phenylacetamide
  • 2-(4-methylphenoxy)-N-phenylacetamide
  • 2-(3-methylphenoxy)-N-(4-methylphenyl)acetamide

Uniqueness

2-(3-methylphenoxy)-N-phenylacetamide is unique due to its specific substitution pattern on the phenoxy ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

2-(3-methylphenoxy)-N-phenylacetamide

InChI

InChI=1S/C15H15NO2/c1-12-6-5-9-14(10-12)18-11-15(17)16-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,16,17)

InChI Key

GPPURKNHFFZLAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2

Origin of Product

United States

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